molecular formula C17H14N4O2S2 B2518060 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021218-25-6

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2518060
CAS No.: 1021218-25-6
M. Wt: 370.45
InChI Key: OFMCELCLVHGXGC-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a methoxyphenyl group, and a thiazolyl substituent. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the thiazolyl substituent: This step often involves nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical reactivity and biological activity.

Biological Activity

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H18N4O2S2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

Key Properties:

  • Molecular Weight: 403.5 g/mol
  • LogP (XLogP3-AA): 3.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, the compound may exert its effects by:

  • Inhibiting DNA replication : This action is crucial in cancer treatment as it prevents the proliferation of cancer cells.
  • Blocking protein synthesis : By interfering with ribosomal function, the compound can hinder the production of proteins necessary for cell growth.

Anticancer Activity

Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl) showed significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
IT10Mycobacterium tuberculosis2.32
IT06Mycobacterium tuberculosis2.03
Compound DPancreatic Cancer (SUIT-2)<0.061

Studies have indicated that these compounds can achieve IC50 values in the submicromolar range against multiple cancer types, showcasing their potential as effective chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against Mycobacterium tuberculosis. The most active derivatives displayed IC90 values ranging from 7.05 mM to 15.22 mM without acute cellular toxicity towards normal lung fibroblast cells .

Case Studies

Case Study 1: Antitubercular Activity
A study conducted on various imidazo[2,1-b][1,3]thiazole derivatives revealed that those containing specific substituents exhibited enhanced antitubercular activity. For example, compound IT10 showed an IC50 of 2.32 mM against Mycobacterium tuberculosis H37Ra with no observed toxicity at concentrations up to 128 mM .

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of a library of imidazo[2,1-b][1,3]thiazole compounds on pancreatic cancer cells (SUIT-2). The results indicated that certain derivatives achieved IC50 values lower than 0.061 mM, indicating a promising therapeutic index for further development in treating resistant pancreatic cancers .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMCELCLVHGXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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